2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid
Overview
Description
2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid is a synthetic organic compound characterized by its pyridinecarboxylic acid core and a trifluoromethyl-substituted benzyl group
Future Directions
Trifluoromethylpyridines, including “2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid”, are expected to find many novel applications in the future . This is due to their unique physicochemical properties and their potential use in various fields such as medicines, electronics, agrochemicals, and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonate (CF₃SO₃).
Benzylation: The benzyl group is introduced through a Friedel-Crafts alkylation reaction, where the pyridine ring is alkylated with a benzyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Oxidation: The final step involves the oxidation of the intermediate to form the 2-oxo group, typically using an oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 1,2-dihydro position, to form various oxidized derivatives.
Reduction: Reduction reactions can target the 2-oxo group, converting it to a hydroxyl group or further to a methylene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
Chemistry
In chemistry, 2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making it valuable in drug design.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor. The trifluoromethyl group can interact with biological targets through hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, such as their bioavailability and metabolic stability.
Industry
Industrially, this compound is used in the development of advanced materials, including polymers and coatings, where the trifluoromethyl group imparts desirable properties such as chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1-Benzyl-1,2-Dihydro-3-Pyridinecarboxylic Acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Oxo-1-[4-(Methyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid: Contains a methyl group instead of a trifluoromethyl group, affecting its lipophilicity and metabolic stability.
2-Oxo-1-[4-(Chloromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid: The chloromethyl group provides different reactivity and biological interactions compared to the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions with biological targets. These characteristics make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)10-5-3-9(4-6-10)8-18-7-1-2-11(12(18)19)13(20)21/h1-7H,8H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVYEOVHIKEWCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379739 | |
Record name | 2-Oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66158-46-1 | |
Record name | 2-Oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 66158-46-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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